Diethylaluminium dicyclohexylamide
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Overview
Description
Diethylaluminium dicyclohexylamide is an organoaluminium compound with the molecular formula C₁₆H₃₂AlN. It is known for its applications in organic synthesis and as a reagent in various chemical reactions. The compound is characterized by the presence of aluminium bonded to diethyl and dicyclohexylamide groups, making it a versatile reagent in both academic and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethylaluminium dicyclohexylamide can be synthesized through the reaction of diethylaluminium chloride with dicyclohexylamine. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
(C2H5)2AlCl+(C6H11)2NH→(C2H5)2AlN(C6H11)2+HCl
The reaction is usually carried out in a solvent such as toluene at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Diethylaluminium dicyclohexylamide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the diethylaluminium group is replaced by other nucleophiles.
Coordination Reactions: The compound can form coordination complexes with various ligands, enhancing its reactivity and utility in catalysis.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, alcohols, and amines. The reactions are typically carried out under an inert atmosphere to prevent oxidation and hydrolysis.
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with halides can produce alkylaluminium halides, while reactions with alcohols can yield alkoxyaluminium compounds.
Scientific Research Applications
Diethylaluminium dicyclohexylamide has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.
Catalysis: The compound is employed as a catalyst in various polymerization reactions, enhancing the efficiency and selectivity of the processes.
Material Science: It is used in the preparation of advanced materials, including metal-organic frameworks and nanomaterials.
Pharmaceutical Research: this compound is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of diethylaluminium dicyclohexylamide involves the coordination of the aluminium center with various substrates, facilitating their transformation through nucleophilic or electrophilic pathways. The molecular targets and pathways involved depend on the specific reaction and substrate used.
Comparison with Similar Compounds
Similar Compounds
Diethylaluminium chloride: Similar in structure but lacks the dicyclohexylamide group, making it less versatile in certain reactions.
Diethylaluminium cyanide: Contains a cyanide group instead of dicyclohexylamide, used in different types of reactions such as hydrocyanation.
Uniqueness
Diethylaluminium dicyclohexylamide is unique due to its combination of diethylaluminium and dicyclohexylamide groups, providing a balance of reactivity and stability. This makes it particularly useful in a wide range of synthetic applications, from organic synthesis to catalysis and material science.
Properties
CAS No. |
68006-55-3 |
---|---|
Molecular Formula |
C16H32AlN |
Molecular Weight |
265.41 g/mol |
IUPAC Name |
dicyclohexylazanide;diethylalumanylium |
InChI |
InChI=1S/C12H22N.2C2H5.Al/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2*1-2;/h11-12H,1-10H2;2*1H2,2H3;/q-1;;;+1 |
InChI Key |
UWGHYLHGDSGIHE-UHFFFAOYSA-N |
Canonical SMILES |
CC[Al+]CC.C1CCC(CC1)[N-]C2CCCCC2 |
Origin of Product |
United States |
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